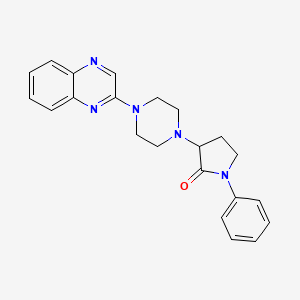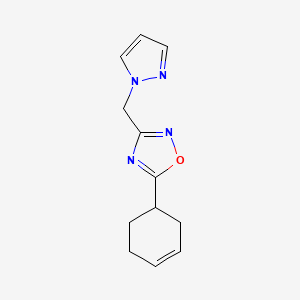![molecular formula C18H22N4O3 B6752726 5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one](/img/structure/B6752726.png)
5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one is a complex organic compound featuring a morpholine ring, a phenyl group, an oxadiazole ring, and a piperidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(morpholin-4-ylmethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the 1,2,4-oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with piperidin-2-one under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazole: Lacks the piperidinone moiety but shares the oxadiazole and morpholine structures.
5-[3-(Phenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one: Similar structure but without the morpholine group.
Uniqueness
5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the morpholine ring, phenyl group, oxadiazole ring, and piperidinone structure allows for diverse interactions with biological targets and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-[3-[3-(morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-16-5-4-15(11-19-16)18-20-17(21-25-18)14-3-1-2-13(10-14)12-22-6-8-24-9-7-22/h1-3,10,15H,4-9,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNHLPUVALDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=NC(=NO2)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclopropyl-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6752643.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide](/img/structure/B6752656.png)
![N-(4-chlorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]propanamide](/img/structure/B6752664.png)
![(2-cyclopropylquinolin-4-yl)-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)methanone](/img/structure/B6752665.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B6752685.png)
![9-Methyl-2-[[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6752695.png)
![4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole](/img/structure/B6752707.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-3-yl)-1,2,4-oxadiazole](/img/structure/B6752720.png)
![2-[3-[(2-methylpiperidin-1-yl)methyl]piperidin-1-yl]-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide](/img/structure/B6752732.png)
![5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6752734.png)
![N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide](/img/structure/B6752742.png)
![5-Cyclopropyl-5-methyl-3-[[3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6752754.png)

